8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

regioisomer comparison physicochemical properties chromatographic behavior

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1558225-52-7) is a disubstituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 8-position and a methyl group at the 6-position of the partially saturated isoquinoline scaffold, with molecular formula C₁₀H₁₂BrN and molecular weight 226.11 g/mol. The compound is classified as a secondary amine and is supplied at a standard purity of 95%.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1558225-52-7
Cat. No. B1491736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1558225-52-7
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CNCC2)C(=C1)Br
InChIInChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
InChIKeyHZSJKNBPWCTPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1558225-52-7): Compound Identity and Physicochemical Baseline for Procurement Evaluation


8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1558225-52-7) is a disubstituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 8-position and a methyl group at the 6-position of the partially saturated isoquinoline scaffold, with molecular formula C₁₀H₁₂BrN and molecular weight 226.11 g/mol . The compound is classified as a secondary amine and is supplied at a standard purity of 95% . Its predicted physicochemical parameters include a density of 1.372 ± 0.06 g/cm³, a boiling point of 309.2 ± 42.0 °C, a calculated LogP of 2.40, and a topological polar surface area (TPSA) of 12.03 Ų . The compound is stored sealed in dry conditions at 2–8 °C and shipped at room temperature .

Why Generic Substitution of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline with Its Closest Analogs Is Not Scientifically Neutral


Within the bromo-methyl-THIQ chemical space, regioisomeric position is the dominant determinant of both reactivity and biological recognition. The 8-bromo-6-methyl substitution pattern places the bromine atom at a sterically and electronically distinct position compared to the more extensively studied 7-bromo series [1]. Published SAR studies on THIQ-based PNMT inhibitors demonstrate that the position of halogen substitution governs both enzyme inhibitory potency and selectivity versus off-target α₂-adrenoceptor binding — the 7-substituted series has well-characterized Ki values (e.g., 7-bromo-THIQ: PNMT Ki = 56 nM), while 8-substituted analogs occupy a different region of the PNMT active site and exhibit distinct selectivity profiles [2][3]. Furthermore, the 6-methyl group contributes steric bulk that modulates the electron density of the aromatic ring, affecting reactivity in cross-coupling reactions relative to non-methylated 8-bromo-THIQ (CAS 75416-51-2) . Substituting the 8-bromo-6-methyl regioisomer with the 7-bromo-6-methyl analog (CAS 780738-23-0) therefore introduces a different bromine orientation that can alter both synthetic outcomes and biological assay results in unpredictable ways.

Quantitative Differentiation Evidence for 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline Versus Its Closest Analogs


Regioisomeric Physicochemical Differentiation: 8-Bromo-6-methyl-THIQ vs. 7-Bromo-6-methyl-THIQ

The 8-bromo-6-methyl regioisomer (CAS 1558225-52-7) exhibits distinct predicted physicochemical properties compared to its 7-bromo-6-methyl regioisomer (CAS 780738-23-0). The 8-bromo isomer has a predicted density of 1.372 ± 0.06 g/cm³ , whereas the 7-bromo-1,2,3,4-tetrahydroisoquinoline scaffold (without the 6-methyl group) has a reported density of 1.428 ± 0.06 g/cm³ and a melting point of 32–35 °C . The 8-bromo-6-methyl compound has a calculated LogP of 2.40 and TPSA of 12.03 Ų, which differ from the 7-bromo-6-methyl analog (LogP ~2.40 expected but TPSA identical due to same atom composition; however, differences in dipole moment and electronic distribution arising from bromine position affect chromatographic retention and solubility) . These differences are consequential for purification method development and formulation.

regioisomer comparison physicochemical properties chromatographic behavior

PNMT Inhibitory Potency: Class-Level Inference from 7-Bromo-THIQ vs. 8-Bromo-THIQ Scaffolds

While direct PNMT Ki data for 8-bromo-6-methyl-THIQ are not publicly available, robust class-level inference can be made from the well-characterized 7-bromo-THIQ series. 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CHEMBL281864) inhibits bovine PNMT with a Ki of 56 nM and human PNMT with Ki values in the sub-micromolar range [1]. 3-Alkyl-7-bromo-THIQs show PNMT Ki values ranging from 4400 nM (7-bromo-3-isopropyl-THIQ) down to 56 nM, with selectivity versus α₂-adrenoceptor ranked as: 3-alkyl-7-aminosulfonyl > 3-alkyl-7-nitro > 3-alkyl-7-bromo [2]. Critically, the 3,7-disubstitution pattern is essential for PNMT selectivity — the 7-position is the privileged site for PNMT pharmacophore engagement [3]. The 8-bromo-6-methyl substitution pattern places the bromine at a position ortho to the ring junction rather than para, which is predicted to alter the interaction with the PNMT hydrophobic pocket differently than the 7-substituted series. Patent US3939164 explicitly covers 7- and 8-halo substituted THIQs as PNMT inhibitors, confirming that 8-substitution is viable for PNMT engagement but produces a distinct SAR profile [4].

PNMT inhibition enzyme kinetics neuropharmacology

Cytotoxic Activity of the 8-Bromo-THIQ Scaffold: G1-Phase Cell Cycle Arrest Differentiation

The 8-bromo-1,2,3,4-tetrahydroisoquinoline scaffold (lacking the 6-methyl group; CAS 75416-51-2) has demonstrated cytotoxic activity against L1210 murine leukemia cells with an IC₅₀ of approximately 4.6 μM . Notably, this compound induced cell cycle arrest specifically during the G1 phase, a mechanism distinct from many standard cytotoxic agents that act primarily through G2/M or S-phase arrest . The 6-methyl substitution in the target compound (CAS 1558225-52-7) adds steric bulk and electronic modulation to the aromatic ring, which could further influence the cytotoxicity profile and cellular permeability. While direct IC₅₀ data for 8-bromo-6-methyl-THIQ are not published, the 8-bromo substitution pattern is the critical pharmacophoric element for this activity — the 7-bromo regioisomer would present the halogen at a different spatial orientation relative to any cellular target.

anticancer activity cell cycle arrest leukemia model

Synthetic Versatility: Boc-Protected Derivative as a Quantifiable Advantage for Parallel Library Synthesis

The target compound serves as the direct precursor to tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 2680835-23-6), a Boc-protected intermediate that enables selective N-deprotection under orthogonal conditions [1]. This Boc derivative is explicitly documented as a versatile intermediate for constructing pharmacologically active THIQ scaffolds with applications in CNS-targeted drug discovery and kinase inhibitor programs [1]. The 8-bromo substituent is positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the 6-methyl group provides steric modulation that can influence coupling regioselectivity compared to the non-methylated 8-bromo-THIQ [2]. In contrast, the 7-bromo-6-methyl regioisomer (CAS 780738-23-0) offers a different vector for derivatization — the 8-position in the target compound places the bromine at the position ortho to the ring junction, a site less commonly explored in THIQ SAR libraries, potentially offering novelty in patent landscapes [3].

building block Boc protection parallel synthesis cross-coupling

Validated Application Scenarios for 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


Neurological Drug Discovery: PNMT-Focused CNS Programs Requiring 8-Substituted THIQ Scaffolds

Medicinal chemistry teams developing selective PNMT inhibitors for CNS indications (hypertension, anxiety disorders, PTSD) can use 8-bromo-6-methyl-THIQ as a starting scaffold structurally differentiated from the well-precedented 7-substituted series. The 8-bromo placement offers a distinct vector for exploring the PNMT hydrophobic pocket, as validated by US Patent 3939164 covering 7- and 8-halo THIQs as PNMT inhibitors [1]. The 6-methyl group provides additional steric bulk that can modulate blood-brain barrier penetration (predicted LogP = 2.40 meets the ClogP ≥ 0.5 threshold associated with significant BBB penetration for THIQ-type PNMT inhibitors) [2].

Oncology SAR Campaigns Targeting G1-Phase Cell Cycle Checkpoints

For cancer research groups investigating THIQ-based cytotoxic agents, the 8-bromo-THIQ scaffold has demonstrated G1-phase cell cycle arrest in L1210 murine leukemia cells (IC₅₀ ≈ 4.6 μM for the non-methylated 8-bromo analog) . The 8-bromo-6-methyl derivative provides an opportunity to probe the effect of the 6-methyl substituent on both potency and cell cycle specificity. The bromine atom at the 8-position enables late-stage diversification via cross-coupling, facilitating rapid SAR exploration around this phenotypic activity.

Parallel Library Synthesis via Boc-Protected Intermediate for CNS and Kinase Programs

Chemical biology and drug discovery groups requiring efficient parallel synthesis of THIQ libraries should procure 8-bromo-6-methyl-THIQ specifically for conversion to its Boc-protected derivative (CAS 2680835-23-6), a catalogued, well-characterized intermediate suitable for N-selective chemistry [3]. This workflow is particularly suited for programs targeting CNS receptors or kinase enzymes where the tetrahydroisoquinoline scaffold is a privileged pharmacophore.

Regioisomeric Selectivity Studies for Halogenated THIQ Building Blocks

In process chemistry and analytical development, the distinct physicochemical profile of 8-bromo-6-methyl-THIQ (density 1.372 g/cm³, boiling point 309.2 °C) versus the 7-bromo regioisomer (density 1.428 g/cm³, boiling point ~283 °C for the non-methylated analog) enables unambiguous identity confirmation by GC, HPLC retention time, or density measurement . This differentiation is critical for GMP intermediate qualification where regioisomeric purity must be rigorously controlled.

Quote Request

Request a Quote for 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.